Pizotifen

Vue d'ensemble

Description

Le pizotifen est un médicament à base de benzocycloheptène principalement utilisé comme mesure préventive pour réduire la fréquence des migraines récurrentes. Il est également connu sous son nom commercial, Sandomigran. Le this compound est un antagoniste de la sérotonine et de la tryptamine, ce qui signifie qu'il agit en bloquant l'action de ces substances dans le cerveau .

Méthodes De Préparation

La synthèse du pizotifen implique plusieurs étapes, en commençant par la préparation du noyau benzocycloheptène. La voie de synthèse implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les méthodes de production industrielle utilisent souvent des réacteurs chimiques à grande échelle pour garantir une qualité et un rendement constants. Des détails spécifiques sur les conditions de réaction et les réactifs utilisés dans la synthèse du this compound sont propriétaires et ne sont pas largement divulgués dans la littérature publique .

Analyse Des Réactions Chimiques

Le pizotifen subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de sulfoxydes et de sulfones, tandis que la réduction peut produire les alcools et les amines correspondants .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique. En médecine, il est principalement utilisé pour la gestion prophylactique des migraines. Il a également été étudié pour ses effets antidépresseurs potentiels, qui sont indépendants de son action antimigraineuse. En biologie, le this compound a été utilisé pour étudier le rôle de la sérotonine et de la tryptamine dans divers processus physiologiques. De plus, des recherches récentes ont exploré son utilisation potentielle dans le traitement du cancer, en ciblant spécifiquement la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (NRF2) pour induire la ferroptose dans le carcinome épidermoïde de l'œsophage .

Mécanisme d'action

Le mécanisme d'action exact du this compound n'est pas entièrement compris. Il est connu pour inhiber les actions périphériques de la sérotonine et de l'histamine, ce qui augmente la perméabilité membranaire des vaisseaux crâniens et modifie les seuils de douleur dans les migraines. Le this compound agit principalement comme un antagoniste de la sérotonine, agissant principalement au niveau des récepteurs 5-HT2A et 5-HT2C, avec une activité antihistaminique et anticholinergique mineure .

Applications De Recherche Scientifique

Migraine Prophylaxis

Overview

Pizotifen is primarily used as a preventative treatment for migraines. A systematic review and meta-analysis evaluated its efficacy compared to placebo and other treatments. The review included eight randomized controlled trials, indicating that this compound significantly improved clinical symptoms compared to placebo (Relative risk [RR] 6.00; 95% Confidence interval [CI] 1.63 to 22.03; p = 0.007) but showed no significant difference in efficacy compared to drugs like naproxen and flunarizine .

Adverse Effects

The most commonly reported adverse effect was weight gain, which did not differ significantly from placebo . The findings suggest that while this compound is an effective migraine prophylactic, its side effects warrant consideration in clinical practice.

Oncology: Colon Cancer Treatment

Research Findings

Recent studies have investigated the anti-cancer properties of this compound, particularly its effects on colon cancer cell lines (HCT116). Research demonstrated that this compound inhibited cell proliferation and migration while promoting apoptosis in these cancer cells. The mechanism appears to involve the suppression of the Wnt signaling pathway, which is crucial for cell growth and differentiation .

Data Table: Effects of this compound on HCT116 Cells

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Cell Proliferation (CCK8 Assay) | High | Low | p < 0.01 |

| Migration (Transwell Assay) | High | Low | p < 0.01 |

| Apoptosis Rate | Low | High | p < 0.01 |

| Wnt3a Expression | Normal | Reduced | p < 0.01 |

| E-Cadherin Expression | Low | Increased | p < 0.01 |

These findings provide a basis for further exploration of this compound as a potential therapeutic agent in cancer treatment .

Psychiatric Applications

Potential Uses

this compound has shown promise beyond migraine treatment, with applications in psychiatry for conditions such as anxiety disorders and depression. Its role as a serotonin receptor antagonist may contribute to its antidepressant effects . Furthermore, it has been suggested as a treatment option for severe cases of erythromelalgia and as a possible antidote for hallucinogenic drug effects .

Case Studies

Case Study: Erythromelalgia Treatment

In a documented case, this compound was utilized effectively in treating a patient with severe erythromelalgia, showcasing its versatility in managing complex neurovascular disorders .

Case Study: Serotonin Syndrome Management

Animal studies indicate that this compound may be beneficial in treating serotonin syndrome or MDMA overdose by blocking serotonergic effects, similar to cyproheptadine .

Mécanisme D'action

The exact mechanism of action of pizotifen is not fully understood. it is known to inhibit the peripheral actions of serotonin and histamine, which increases the membrane permeability of cranial vessels and alters pain thresholds in migraines. This compound acts predominantly as a serotonin antagonist, acting mainly at the 5-HT2A and 5-HT2C receptors, with minor antihistamine and anticholinergic activity .

Comparaison Avec Des Composés Similaires

Le pizotifen est souvent comparé à d'autres médicaments prophylactiques contre la migraine tels que le propranolol, le topiramate, l'acide valproïque, la cyproheptadine et l'amitriptyline. Contrairement à ces médicaments, le this compound a une structure unique de benzocycloheptène, qui contribue à son profil pharmacologique spécifique. D'autres composés similaires comprennent le kétotifen, qui partage un noyau benzocycloheptène similaire mais diffère dans ses effets pharmacologiques et ses applications cliniques .

Activité Biologique

Pizotifen is a pharmacological agent primarily recognized for its role in the prophylaxis of migraines. However, emerging research has unveiled its potential biological activities beyond migraine treatment, particularly in cancer therapy and neuroprotection. This article delves into the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a 5-HT2A receptor antagonist and exhibits multiple mechanisms of action that contribute to its therapeutic effects. These include:

- Inhibition of Wnt Signaling Pathway : this compound has been shown to inhibit the Wnt signaling pathway, which is crucial in regulating cell proliferation and migration in cancer cells. This inhibition leads to increased apoptosis (programmed cell death) in various cancer cell lines, including colon cancer .

- Neuroprotective Effects : In models of Huntington's disease, this compound has demonstrated the ability to activate the ERK signaling pathway, enhancing cell viability and reducing apoptotic markers .

Biological Activity in Cancer

Recent studies have highlighted this compound's potential as an anti-cancer agent. A notable study investigated its effects on colon cancer HCT116 cells:

-

Proliferation and Migration : this compound significantly inhibited the proliferation and migration of HCT116 cells. The study utilized CCK8 assays for proliferation assessment and transwell assays for migration evaluation .

Treatment Group Proliferation Rate (%) Migration Rate (%) Control 100 100 This compound 42 38 - Apoptosis Induction : Flow cytometry assays indicated that this compound increased the apoptosis rate from 7.8% in control groups to 18.01% in treated groups, suggesting a robust pro-apoptotic effect .

- Wnt Pathway Modulation : Western blot analyses revealed a decrease in Wnt3a and β-Catenin protein levels, with a concurrent increase in E-cadherin expression post-treatment with this compound. This modulation suggests that this compound may serve as a candidate drug for colon cancer therapy by targeting the Wnt signaling pathway .

Clinical Evidence in Migraine Treatment

This compound's primary clinical application remains in migraine prophylaxis. A systematic review indicated that it is superior to placebo in improving clinical symptoms associated with migraines:

- Efficacy : The relative risk (RR) of clinical improvement with this compound compared to placebo was reported at 6.00 (95% CI: 1.63 to 22.03; p = 0.007), highlighting its effectiveness despite low certainty evidence due to the age of trials .

- Adverse Effects : Weight gain was identified as the most common adverse event associated with this compound use, although no significant difference was noted compared to placebo .

Case Studies

Several case studies have documented the effects of this compound on weight changes during treatment:

- Weight Gain Study : A retrospective review involving 121 children treated with this compound showed an average weight z-score increase of 0.79 standard deviations per year, indicating significant weight gain not correlated with dosage or therapeutic response .

- Withdrawal Effects : A case report described a patient experiencing severe weight loss after discontinuation of chronic this compound treatment, suggesting potential withdrawal effects that warrant further investigation .

Propriétés

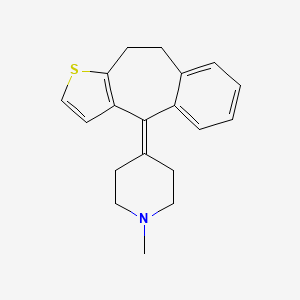

IUPAC Name |

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIADGNVRKBPQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023490 | |

| Record name | Pizotyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Partly miscible | |

| Record name | Pizotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

While the mechanism of action is not fully understood, it is proposed that pizotifen works by inhibiting the peripheral actions of serotonin and histamine in increasing the membrane permeability of cranial vessels and transudation of plasmakinin, while altering pain thresholds in migraines. By blocking 5-HT receptors, pizotifen attenuates the signalling of serotonin in causing cranial vasoconstriction, as well as serotonin-enhanced platelet function and aggregation. There is evidence that it also inhibits the peripheral actions of bradykinin. Pizotifen may inhibit serotonin reuptake by blood platelets, which affects the tonicity and decreases passive distension of extracranial arteries. The effects of pizotifen leading to appetite stimulation may be due to the drug acting at the metabolic level rather than a direct stimulation of the appetite centre. | |

| Record name | Pizotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15574-96-6 | |

| Record name | Pizotifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15574-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pizotyline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pizotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pizotyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pizotifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIZOTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BY8440V3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.